[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine
CAS No.:
Cat. No.: VC13463628
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H25N3 |
|---|---|
| Molecular Weight | 199.34 g/mol |
| IUPAC Name | N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H25N3/c1-10(2)13(3)9-11-5-4-7-14(11)8-6-12/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | RGDBILJZNMGWBA-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N(C)C[C@@H]1CCCN1CCN |
| SMILES | CC(C)N(C)CC1CCCN1CCN |
| Canonical SMILES | CC(C)N(C)CC1CCCN1CCN |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name, N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylpropan-2-amine, reflects its intricate architecture. Key structural elements include:
-
A pyrrolidine ring with an (S)-configured chiral center at the second carbon.
-
An aminoethyl group (-CH₂CH₂NH₂) attached to the pyrrolidine’s nitrogen.
-
An isopropyl-methyl-amine moiety linked via a methylene bridge to the pyrrolidine’s second carbon.
The stereochemistry at the pyrrolidine’s second carbon is critical for interactions with biological targets, as enantiomeric forms often diverge in activity. Spectroscopic characterization via ¹H NMR and ¹³C NMR confirms the spatial arrangement, with distinct peaks for the pyrrolidine protons (δ 1.5–3.5 ppm) and amine groups (δ 1.2–2.8 ppm) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions emphasizing stereochemical control:
-
Pyrrolidine Functionalization: Chiral pyrrolidine derivatives are prepared using (S)-proline or analogous precursors. Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity .
-
Aminoethyl Side Chain Introduction: Nucleophilic substitution or reductive amination attaches the aminoethyl group. For example, reacting pyrrolidine with 2-chloroethylamine in the presence of triethylamine yields the intermediate .
-
Isopropyl-Methyl-Amine Coupling: A Mannich reaction or alkylation links the isopropyl-methyl-amine group. Dichloromethane or THF solvents facilitate this step under inert conditions.
Reaction Conditions
Physicochemical Properties
The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its basicity (pKa ~9.6) suggests protonation under physiological conditions, enhancing solubility in acidic environments .
Applications in Medicinal Chemistry
Drug Development
-
Central Nervous System (CNS) Agents: Structural analogs are explored for Alzheimer’s and Parkinson’s therapies.
-
Antidepressants: The serotonin transporter affinity positions it as a scaffold for SSRIs.
Chemical Probes
Used in radioligand binding assays (³H-labeled form) to map neurotransmitter receptor distributions.
Comparative Analysis with Structural Analogs
| Compound | Structure | Biological Activity |
|---|---|---|
| (S)-1-(2-Aminoethyl)pyrrolidine | Basic amine, no isopropyl group | Dopamine agonist (IC₅₀ = 180 nM) |
| N,N-Dimethyl-1-(2-aminoethyl)pyrrolidine | Increased lipophilicity (logP = 1.8) | Sedative effects in mice |
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine | Chiral center, branched alkyl chains | Dual dopamine/serotonin activity |
This compound’s branched isopropyl group enhances receptor selectivity compared to simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume